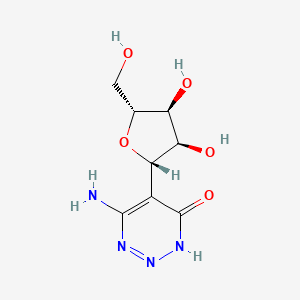
6-Chloro-2-Fluoropurine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-Fluoropurine is an organic compound belonging to the class of purines and purine derivatives. These compounds are characterized by a purine moiety, which is an aromatic heterocyclic structure formed by a pyrimidine ring fused to an imidazole ring . This compound is used as a building block in the synthesis of various biologically active molecules, including antiviral and anticancer agents .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-Fluoropurine typically involves the halogenation of purine derivatives. One common method is the Balz-Schiemann reaction, where 2-aminopurine is diazotized and then treated with fluoroboric acid to introduce the fluorine atom . Another method involves the selective fluorination of 6-chloropurine using potassium fluoride in the presence of a phase transfer catalyst .
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. For instance, using tetraphenylphosphonium bromide as a phase transfer catalyst in dry dimethyl sulfoxide at elevated temperatures can improve the efficiency of the fluorination process .
化学反応の分析
Types of Reactions: 6-Chloro-2-Fluoropurine undergoes various types of reactions, including nucleophilic substitution, where the chlorine or fluorine atoms are replaced by other nucleophiles . It can also participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Cyclization Reactions: These reactions often require strong bases such as sodium hydride or potassium tert-butoxide in anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted purines, which can exhibit significant biological activity .
科学的研究の応用
6-Chloro-2-Fluoropurine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex purine derivatives used in medicinal chemistry.
Biology: It is used in the study of nucleic acid analogs and their interactions with enzymes and receptors.
Medicine: Derivatives of this compound have shown potential as antiviral and anticancer agents.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-Chloro-2-Fluoropurine and its derivatives often involves the inhibition of key enzymes or receptors. For example, some derivatives act as inhibitors of cyclin-dependent kinases, which play a crucial role in cell cycle regulation . The molecular targets and pathways involved can vary depending on the specific derivative and its application.
類似化合物との比較
2-Fluoropurine: Similar in structure but lacks the chlorine atom at the 6-position.
6-Chloropurine: Similar in structure but lacks the fluorine atom at the 2-position.
2,6-Difluoropurine: Contains fluorine atoms at both the 2- and 6-positions.
Uniqueness: 6-Chloro-2-Fluoropurine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with biological targets and improve its stability .
特性
CAS番号 |
165-29-2 |
|---|---|
分子式 |
C5H2ClFN4 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





